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Compound of Interest

Compound Name: pep2-SVKE

Cat. No.: B612462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
pep2-SVKE is a synthetic peptide widely utilized in neuroscience research as a crucial

negative control for studies investigating the trafficking and regulation of AMPA (α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This technical guide provides a

comprehensive overview of the structure, sequence, and function of pep2-SVKE. It details its

relationship with its active analog, pep2-SVKI, and its role in the context of the GluA2 AMPA

receptor subunit and its interaction with PDZ domain-containing proteins. This document also

includes a detailed, generalized protocol for its synthesis, quantitative data on its biological

activity, and visualizations of the relevant signaling pathways and experimental workflows.

Structure and Sequence of pep2-SVKE
pep2-SVKE is a decapeptide with the amino acid sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ser-

Val-Lys-Glu (YNVYGIESVKE). The key feature of pep2-SVKE lies in its C-terminal residue,

glutamic acid (E). This distinguishes it from its active counterpart, pep2-SVKI, which terminates

with lysine (K). This single amino acid substitution is responsible for the functional inactivation

of the peptide.

Table 1: Physicochemical Properties of pep2-SVKE
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Property Value

Amino Acid Sequence YNVYGIESVKE

Molecular Formula C₅₉H₈₉N₁₃O₂₀

Molecular Weight 1300.43 g/mol

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)

C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C

CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC

=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)

N)NC(=O)C(CC2=CC=C(C=C2)O)N

CAS Number 1315378-76-7

Mechanism of Action (Inaction)
pep2-SVKE serves as an inactive control peptide because it fails to disrupt the crucial protein-

protein interactions that regulate the trafficking of AMPA receptors. Specifically, it does not bind

to the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains of scaffolding

proteins such as Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding

Protein (ABP), and Protein Interacting with C Kinase 1 (PICK1).

The active analog, pep2-SVKI, mimics the C-terminal sequence of the GluA2 subunit of the

AMPA receptor and competitively inhibits the binding of GluA2 to these PDZ domain-containing

proteins. This disruption leads to alterations in AMPA receptor localization and function,

including an increase in the amplitude of AMPA receptor-mediated currents and the blockade of

long-term depression (LTD).

In contrast, the C-terminal glutamic acid of pep2-SVKE prevents its binding to the PDZ

domains of GRIP, ABP, and PICK1. Consequently, it does not interfere with the endogenous

interactions between GluA2 and these scaffolding proteins, resulting in no effect on AMPA

receptor trafficking or synaptic plasticity.

Quantitative Data
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While extensively used as a negative control, specific quantitative binding data for pep2-SVKE,

such as dissociation constants (Kd) or inhibitory concentrations (IC50) for its interaction with

PDZ domains, are not readily available in the published literature. The focus of research has

been on the functional effects of its active counterpart, with pep2-SVKE primarily used to

demonstrate a lack of biological effect.

Table 2: Summary of Biological Activity of pep2-SVKE

Experiment Observation Conclusion

AMPA/NMDA Ratio in

Hippocampal Neurons

No significant change

observed.

Does not alter basal synaptic

transmission.

Rectification of AMPA Receptor

Currents

No significant change

observed.

Does not alter the subunit

composition of synaptic AMPA

receptors.

Binding to GRIP, ABP, and

PICK1 PDZ domains

Does not block the interaction

of GluA2 with these proteins.

Inactive as a competitive

inhibitor for these PDZ domain

interactions.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of pep2-SVKE
The following is a generalized protocol for the synthesis of pep2-SVKE using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry, a standard method for solid-phase peptide synthesis.

Materials:

Rink Amide resin (or a suitable equivalent for a C-terminal amide, though pep2-SVKE has a

C-terminal carboxylic acid, so a Wang or similar resin is appropriate if a C-terminal acid is

desired. For this protocol, we will assume a C-terminal carboxylic acid and the use of a

Wang resin).

Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-

Gly-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH.
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Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate).

Base: DIPEA (N,N-Diisopropylethylamine).

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).

Solvents: DMF, DCM (Dichloromethane), Methanol.

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

Ether (cold).

Procedure:

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

First Amino Acid Loading:

Couple Fmoc-Glu(OtBu)-OH to the resin using a suitable activation method (e.g., with

HBTU/DIPEA).

Allow the reaction to proceed for 2-4 hours.

Wash the resin thoroughly with DMF and DCM.

Perform a Kaiser test to confirm the completion of the coupling.

Peptide Chain Elongation (Iterative Cycles):

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove

the Fmoc protecting group from the N-terminus of the growing peptide chain.

Wash the resin with DMF.

Amino Acid Coupling:
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Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) with

HBTU/DIPEA in DMF for 5-10 minutes.

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 1-2 hours.

Wash the resin with DMF.

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating

incomplete coupling), repeat the coupling step.

Repeat this deprotection-coupling-wash cycle for each subsequent amino acid in the

sequence (Val, Ser, Glu, Ile, Gly, Tyr, Val, Asn, Tyr).

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal

Fmoc group as described above.

Cleavage and Side-Chain Deprotection:

Wash the resin with DCM and dry it under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will

cleave the peptide from the resin and remove the side-chain protecting groups.

Filter the resin and collect the filtrate containing the crude peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding cold ether to the filtrate.

Centrifuge to pellet the peptide and discard the ether.

Wash the peptide pellet with cold ether.

Dry the crude peptide.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).
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Characterization: Confirm the identity and purity of the final product using mass spectrometry

and analytical HPLC.

Visualizations
Signaling Pathway of AMPA Receptor Trafficking
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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